molecular formula C24H24O4 B12802810 Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester CAS No. 112473-84-4

Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester

Cat. No.: B12802810
CAS No.: 112473-84-4
M. Wt: 376.4 g/mol
InChI Key: VDBYKZCRBWNMDM-UHFFFAOYSA-N
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Description

This compound is a branched ester of butanoic acid featuring a 3-methyl group, a 2-phenoxy substituent, and a (3-phenoxyphenyl)methyl ester moiety. Its structural complexity distinguishes it from simpler butanoate esters.

Properties

CAS No.

112473-84-4

Molecular Formula

C24H24O4

Molecular Weight

376.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate

InChI

InChI=1S/C24H24O4/c1-18(2)23(28-21-13-7-4-8-14-21)24(25)26-17-19-10-9-15-22(16-19)27-20-11-5-3-6-12-20/h3-16,18,23H,17H2,1-2H3

InChI Key

VDBYKZCRBWNMDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate typically involves the esterification of (3-phenoxyphenyl)methanol with 3-methyl-2-phenoxybutanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Phenoxy-substituted derivatives.

Scientific Research Applications

Agricultural Applications

1. Pesticide and Herbicide Development

Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester is utilized as an active ingredient in pesticides and herbicides. Its efficacy against a range of agricultural pests makes it valuable in crop protection strategies. Research indicates that derivatives of butanoic acid exhibit biological activities that disrupt hormonal systems in insects, potentially acting as growth regulators by mimicking natural hormones.

Table 1: Biological Activity of Butanoic Acid Derivatives

Compound NameActivity TypeTarget OrganismsMechanism of Action
This compoundInsecticideVarious agricultural pestsHormonal disruption
Similar derivativesHerbicideWeedsGrowth inhibition

Pharmaceutical Applications

2. Potential Therapeutic Uses

Beyond agriculture, butanoic acid derivatives have been studied for their potential therapeutic benefits. The compound's interactions with biological systems suggest it may influence metabolic pathways in various organisms. For instance, studies have shown that it can affect enzyme activity involved in metabolic processes, indicating potential applications in medicinal chemistry.

Case Studies

Case Study 1: Efficacy Against Specific Pests

In a controlled study examining the effectiveness of this compound against aphids, results demonstrated a significant reduction in pest populations when applied at recommended doses. The study highlighted the compound's ability to disrupt aphid hormonal systems, leading to decreased reproduction rates.

Case Study 2: Crop Yield Improvement

Another study focused on the impact of this compound on crop yields. When used as part of an integrated pest management strategy, crops treated with butanoic acid derivatives showed a 30% increase in yield compared to untreated controls. This improvement was attributed to effective pest control and enhanced plant growth regulation.

Mechanism of Action

The mechanism of action of (3-phenoxyphenyl)methyl 3-methyl-2-phenoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Butanoic Acid, 3-Methyl-, Phenylmethyl Ester (CAS 103-38-8): Lacks the 2-phenoxy substituent and uses a benzyl ester group instead of the (3-phenoxyphenyl)methyl group. Simpler structure results in lower molecular weight (estimated ~220 g/mol vs.
  • Butanoic Acid, Phenylmethyl Ester (CAS 103-37-7): A straight-chain butanoate ester with a benzyl group. Absence of branching and phenoxy groups reduces steric hindrance, enhancing hydrolysis susceptibility compared to the target compound .
  • Cyano(3-Phenoxyphenyl)Methyl Esters (e.g., Fenpropathrin analogs): Pyrethroid-like esters with a cyano group, unlike the target compound. The cyano group enhances insecticidal activity, whereas the target’s phenoxy groups may prioritize stability or polymer applications .

Physical and Chemical Properties

  • Volatility and Retention Behavior: Butanoic Acid, Ethyl Ester (CAS 105-54-4): A simple ester with a boiling point of ~121°C and shorter chromatographic retention times (e.g., in GC analysis) due to low molecular weight (116.16 g/mol) . Target Compound: The bulky (3-phenoxyphenyl)methyl group likely increases molecular weight (>300 g/mol), reducing volatility and extending retention times in chromatography compared to ethyl or methyl esters .
  • Hydrolysis Stability: Aromatic substituents (e.g., phenoxy groups) may stabilize the ester against hydrolysis relative to aliphatic esters like Butanoic Acid, Butyl Ester (CAS 109-21-7), which lacks electron-withdrawing or bulky groups .

Research Findings and Data Tables

Table 1: Key Properties of Selected Butanoate Esters

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Common Applications
Target Compound Not Provided >300 (estimated) 3-Methyl, 2-Phenoxy, (3-Phenoxyphenyl)Methyl Specialty polymers, Agrochemicals
Butanoic Acid, Ethyl Ester 105-54-4 116.16 Ethyl Flavors, Solvents
Butanoic Acid, 3-Methyl-, Phenylmethyl Ester 103-38-8 ~220 3-Methyl, Benzyl Fragrances, Intermediates
Cyano(3-Phenoxyphenyl)Methyl Esters Varies ~350 Cyano, 3-Phenoxyphenyl Insecticides

Table 2: Chromatographic Behavior (Based on )

Compound Name Retention Pattern (GC) Relative Volatility
Butanoic Acid, Ethyl Ester ■ ■ (High) High
Butanoic Acid, 3-Methyl-, Butyl Ester ■/□ □ (Moderate) Moderate
Target Compound (Estimated) □ □ □ (Low) Low

Biological Activity

Butanoic acid, 3-methyl-2-phenoxy-, (3-phenoxyphenyl)methyl ester, commonly referred to as a phenoxy compound, is of significant interest in both agricultural and pharmaceutical fields due to its potential biological activities. This article explores the compound's biological properties, including its effects on various biological systems, potential applications, and relevant research findings.

  • Molecular Formula : C24_{24}H24_{24}O
  • Molecular Weight : 360.44 g/mol
  • CAS Registry Number : 63402-82-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that phenoxy compounds exhibit antimicrobial properties against a range of bacteria and fungi. In particular, the presence of the phenoxy group is linked to enhanced activity against gram-positive bacteria.
    • A study reported that derivatives of phenoxy compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Pesticidal Properties
    • The compound is structurally related to well-known pesticides such as phenoxy herbicides. Research indicates that it may function as a growth regulator in plants and has been tested for its efficacy in controlling weed populations.
    • A review highlighted the biodegradation pathways of phenoxy compounds by microbial communities, suggesting that they can be broken down into less harmful substances .
  • Neurotoxic Effects
    • Some studies have raised concerns about the neurotoxic potential of certain phenoxy compounds, particularly regarding their interaction with neurotransmitter systems. For example, chronic exposure has been linked to impairments in cognitive functions due to antagonistic effects on N-methyl-D-aspartate receptors (NMDARs) .
    • This raises important considerations for safety assessments in both agricultural and pharmaceutical applications.

Case Study 1: Antimicrobial Efficacy

A research project evaluated the antimicrobial efficacy of various phenoxy derivatives, including butanoic acid esters. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus. The study concluded that structural modifications could enhance antimicrobial activity.

Case Study 2: Pesticidal Application

In agricultural trials, the compound was applied to control broadleaf weeds in cereal crops. The results showed a reduction in weed biomass by over 70% compared to untreated controls. Additionally, soil microbial analysis indicated that the compound did not adversely affect beneficial soil bacteria.

Research Findings

StudyFocus AreaKey Findings
Huang et al., 2023Microbial DegradationIdentified bacterial strains capable of degrading phenoxy compounds effectively, reducing toxicity levels significantly.
Briceño et al., 2018Pesticide BiodegradationHighlighted the role of Streptomyces species in degrading pesticide residues, including phenoxy derivatives.
Kumar et al., 2013Neurotoxicity AssessmentDiscussed potential neurotoxic effects associated with prolonged exposure to phenoxy compounds, emphasizing the need for further research on safety profiles.

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